N-(4-chlorobenzyl)-2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
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Overview
Description
N-(4-chlorobenzyl)-2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a synthetic organic compound It is characterized by the presence of a chlorobenzyl group, a dimethylphenoxy group, and a dioxidotetrahydrothiophenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves multiple steps:
Formation of the Chlorobenzyl Intermediate: The starting material, 4-chlorobenzyl chloride, undergoes a nucleophilic substitution reaction with a suitable nucleophile to form the chlorobenzyl intermediate.
Attachment of the Dimethylphenoxy Group: The chlorobenzyl intermediate is then reacted with 2,6-dimethylphenol in the presence of a base to form the dimethylphenoxy intermediate.
Formation of the Dioxidotetrahydrothiophenyl Group: The dimethylphenoxy intermediate is further reacted with a thiol compound under oxidizing conditions to form the dioxidotetrahydrothiophenyl intermediate.
Final Coupling Reaction: The dioxidotetrahydrothiophenyl intermediate is coupled with acetamide under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiol or sulfide derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: The compound could be used in the development of new materials or as an intermediate in industrial processes.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity.
Pathway Modulation: The compound could affect cellular signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorobenzyl)-2-(2,6-dimethylphenoxy)-acetamide: Lacks the dioxidotetrahydrothiophenyl group.
N-(4-chlorobenzyl)-2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)ethanamide: Similar structure but with an ethanamide backbone.
Uniqueness
N-(4-chlorobenzyl)-2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is unique due to the presence of the dioxidotetrahydrothiophenyl group, which may impart specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C21H24ClNO4S |
---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(2,6-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C21H24ClNO4S/c1-15-4-3-5-16(2)21(15)27-13-20(24)23(19-10-11-28(25,26)14-19)12-17-6-8-18(22)9-7-17/h3-9,19H,10-14H2,1-2H3 |
InChI Key |
NSSXKVSHSNXNIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N(CC2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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